Kinase Selectivity: >1000-Fold ALK2 Selectivity Window Over JAK2 Versus ALK5-Dominant Comparators
Itacnosertib exhibits a >1000-fold selectivity window for ALK2 (IC50 = 5–8 nM) over JAK2 (IC50 = 8540 nM), representing a substantially cleaner ALK2-targeting profile compared to the ALK5-dominant inhibitor vactosertib (EW-7197). Vactosertib primarily targets ALK5 (IC50 = 12.9 nM) with nearly equipotent inhibition of ALK2 (IC50 = 17.3 nM), providing only ~1.3-fold selectivity between these two receptors. This inverted selectivity hierarchy and narrow window in vactosertib may confound pathway-specific experiments where ALK5-mediated TGF-β signaling must remain unperturbed [1][2].
| Evidence Dimension | ALK2 vs. comparator target selectivity |
|---|---|
| Target Compound Data | ALK2 IC50 = 5–8 nM; JAK2 IC50 = 8540 nM |
| Comparator Or Baseline | Vactosertib: ALK5 IC50 = 12.9 nM; ALK2 IC50 = 17.3 nM |
| Quantified Difference | Itacnosertib: ALK2/JAK2 selectivity >1000-fold; Vactosertib: ALK5/ALK2 selectivity ~1.3-fold |
| Conditions | Biochemical kinase inhibition assays (LanthaScreen® binding for itacnosertib; ATP-competitive assay for vactosertib) |
Why This Matters
The >1000-fold selectivity window enables ALK2-specific pathway interrogation without confounding JAK2-mediated signaling interference, a critical consideration for experiments requiring clean BMP pathway modulation.
- [1] IUPHAR/BPS Guide to Pharmacology. itacnosertib ligand activity chart. ALK2 pIC50 = 8 (IC50 <10 nM); JAK2 pIC50 = 6 (IC50 >1000 nM). View Source
- [2] Adooq Bioscience. Itacnosertib (TP-0184) Product Datasheet. ALK2 IC50 = 8 nM; JAK2 IC50 = 8540 nM. View Source
